molecular formula C14H15N3O B7574594 (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B7574594
M. Wt: 241.29 g/mol
InChI Key: CJQCDFOJCJAUIQ-UHFFFAOYSA-N
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Description

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of pharmacological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of both pyrazole and pyrrolidine rings in this compound makes it an interesting subject for research due to its potential biological activities and chemical reactivity.

Properties

IUPAC Name

(1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(16-9-4-5-10-16)13-8-11-17(15-13)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQCDFOJCJAUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of phenylhydrazine with 4-pyrone derivatives to form phenylpyrazoles, which can then be further functionalized to introduce the pyrrolidine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine moiety may enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone lies in the combination of the pyrazole and pyrrolidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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